1,2,6-Tri-O-Galloyl-Beta-D-Glucose

Description

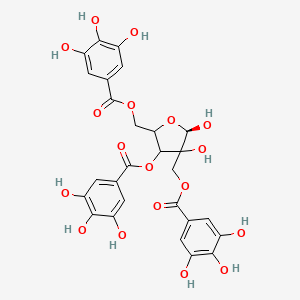

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a highly substituted oxolan (tetrahydrofuran) derivative featuring three 3,4,5-trihydroxybenzoyl (galloyl) groups. Its stereochemistry, particularly the (5R) configuration, plays a critical role in determining its spatial arrangement and biological interactions . This compound is of interest in pharmacological research due to its polyphenolic structure, which is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

CAS No. |

79886-49-0 |

|---|---|

Molecular Formula |

C27H24O18 |

Molecular Weight |

636.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |

InChI Key |

LLENXGNWVNSBQG-VFTFQOQOSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.

Industrial Production Methods

Industrial production of 1,2,6-Tri-O-galloyl-beta-D-glucose involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.

Esterification: The compound can undergo further esterification to form higher galloyl esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.

Major Products Formed

Oxidation: Quinones and other oxidation products.

Hydrolysis: Gallic acid and glucose.

Esterification: Higher galloyl esters.

Scientific Research Applications

1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Inhibition of Enzymes: It inhibits enzymes such as the hepatitis C virus NS3 protease, which is crucial for viral replication.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory properties.

Modulation of Gene Expression: It influences the expression of genes involved in inflammation and immune response.

Comparison with Similar Compounds

Key Structural Features

The target compound is compared below with four structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Functional Insights

Galloyl vs. Benzoyl Groups : The target compound’s galloyl esters (3,4,5-trihydroxybenzoyl) confer superior antioxidant activity compared to the benzoyl esters in the compound, which lack hydroxyl groups .

Stereochemical Influence : The (5R) configuration in the target compound may enhance metabolic stability and receptor binding compared to the (3,4-dihydroxy) analog in , where stereochemistry differs .

Core Structure Differences: Oxolan vs. Chromenone Moiety: The chromenone-containing analog () exhibits unique enzyme interactions due to its fused aromatic system, which is absent in the target compound .

Research Findings and Pharmacological Implications

Antioxidant Capacity

Enzymatic Interactions

- The (5R) configuration may facilitate binding to enzymes like acetylcholinesterase or tyrosinase, as seen in stereospecific inhibitors .

- In contrast, the chroman-based compound () likely targets flavonoid-associated pathways, such as cyclooxygenase (COX) inhibition .

Bioavailability and Solubility

- The high polarity of the target compound (due to hydroxyl groups) may limit membrane permeability but improve water solubility compared to less hydroxylated analogs .

- Chroman/flavonoid derivatives () exhibit better lipid solubility, enhancing blood-brain barrier penetration .

Biological Activity

The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex polyphenolic derivative characterized by multiple hydroxyl groups and benzoyl moieties. This intricate structure suggests significant potential for diverse biological activities, particularly in areas such as antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological properties:

- Multiple Hydroxyl Groups : These groups enhance the compound's ability to act as an antioxidant.

- Benzoyl Moieties : These structures are known to interact with various biological targets, potentially influencing metabolic pathways.

Table 1: Structural Features and Their Implications

| Feature | Description | Biological Implications |

|---|---|---|

| Hydroxyl Groups | Multiple hydroxyl groups present | Antioxidant activity |

| Benzoyl Moieties | Presence of trihydroxybenzoyl groups | Potential for anti-inflammatory effects |

| Sugar Moieties | Oxolane ring structure with sugar components | Possible enhancement of bioavailability |

Antioxidant Properties

Research indicates that compounds with similar polyphenolic structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress.

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also exert anti-inflammatory effects. Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial activity against various pathogens. The unique combination of hydroxyl and benzoyl groups may facilitate interactions with microbial membranes or enzymes, leading to inhibitory effects.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study conducted on similar polyphenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The compound is hypothesized to exhibit comparable activity based on its structural analogies. -

Anti-inflammatory Mechanisms :

Research involving a related compound showed significant inhibition of TNF-alpha production in macrophages. This suggests that [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate may similarly modulate inflammatory responses. -

Microbial Inhibition Studies :

In vitro studies have indicated that structurally similar compounds exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into this compound could elucidate its effectiveness against specific pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Evidence/Findings | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers in vitro | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Antimicrobial | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.